molecular formula C20H21N3O3 B609391 NAB-14

NAB-14

Cat. No.: B609391
M. Wt: 351.4 g/mol
InChI Key: WCGIKJOMEYPSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAB-14 is a potent and selective chemical compound that acts as a non-competitive antagonist for GluN2C and GluN2D receptors. It has an IC50 value of 580 nanomolar for GluN1/GluN2D, demonstrating high potency. This compound exhibits remarkable selectivity of more than 800-fold towards recombinant GluN2C and GluN2D when compared to GluN2A and GluN2B. Furthermore, this compound possesses the ability to penetrate the blood-brain barrier effectively .

Scientific Research Applications

NAB-14 has a wide range of scientific research applications, including:

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” and its potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAB-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction parameters to achieve high purity and yield .

Industrial Production Methods

This compound is produced on an industrial scale using advanced synthesis technologies. The production process involves the use of specialized equipment and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically synthesized in bulk quantities to meet the demands of research and development .

Chemical Reactions Analysis

Types of Reactions

NAB-14 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Mechanism of Action

NAB-14 exerts its effects by acting as a non-competitive antagonist for GluN2C and GluN2D receptors. It binds to these receptors and inhibits their activity, thereby modulating the signaling pathways involved. The molecular targets of this compound include the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting these receptors, this compound can influence various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

    NAB-15: Another non-competitive antagonist for GluN2C and GluN2D receptors with similar properties.

    NAB-16: A compound with comparable selectivity and potency towards GluN2C and GluN2D receptors.

    NAB-17: Exhibits similar pharmacological effects but with different pharmacokinetic properties.

Uniqueness of NAB-14

This compound is unique due to its high selectivity and potency towards GluN2C and GluN2D receptors. It also has the ability to effectively penetrate the blood-brain barrier, making it a valuable tool for research in neuroscience and pharmacology .

Properties

IUPAC Name

[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIKJOMEYPSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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